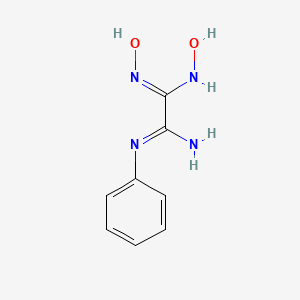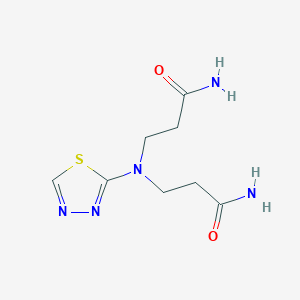
Propanamide, 3,3'-(1,3,4-thiadiazol-2-ylimino)bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. For instance, the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with potassium thiocyanate in ethanol, in the presence of triethylamine, yields the corresponding 1,3,4-thiadiazole derivative . Another method involves the reaction of hydrazonoyl chloride derivatives with 2-(methylthio)carbonthioyl hydrazones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- undergoes various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups on the thiadiazole ring can be reduced to amines.
Substitution: The hydrogen atoms on the thiadiazole ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.
科学的研究の応用
Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
作用機序
The mechanism of action of Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell walls and inhibit essential enzymes . Its anticancer activity may be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
類似化合物との比較
Similar Compounds
Cefazolin: An antibiotic with a 1,3,4-thiadiazole ring, used to inhibit cell wall synthesis in bacteria.
Nefazodone: An antidepressant with a 1,3,4-thiadiazole ring, used to modulate neurotransmitter activity.
Megazol: An antiprotozoal agent with a 1,3,4-thiadiazole ring, used to inhibit protein and DNA synthesis.
Uniqueness
Propanamide, 3,3’-(1,3,4-thiadiazol-2-ylimino)bis- is unique due to its specific structure and the presence of the thiadiazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
131706-29-1 |
|---|---|
分子式 |
C8H13N5O2S |
分子量 |
243.29 g/mol |
IUPAC名 |
3-[(3-amino-3-oxopropyl)-(1,3,4-thiadiazol-2-yl)amino]propanamide |
InChI |
InChI=1S/C8H13N5O2S/c9-6(14)1-3-13(4-2-7(10)15)8-12-11-5-16-8/h5H,1-4H2,(H2,9,14)(H2,10,15) |
InChIキー |
XIOMLODPWQODID-UHFFFAOYSA-N |
正規SMILES |
C1=NN=C(S1)N(CCC(=O)N)CCC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



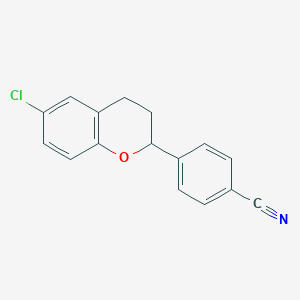

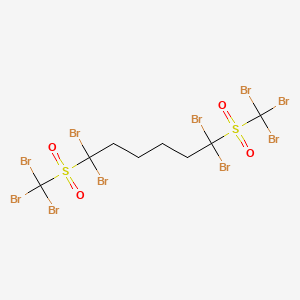
![4-{[tert-Butyl(dimethyl)silyl]oxy}but-2-enal](/img/structure/B14285476.png)
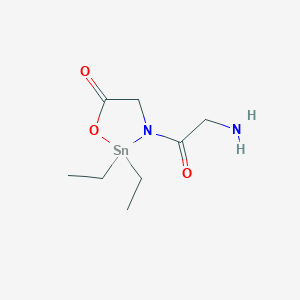
![Diethyl [1-(4-nitrophenyl)-2-oxopropyl]propanedioate](/img/structure/B14285485.png)
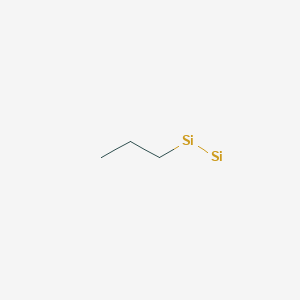
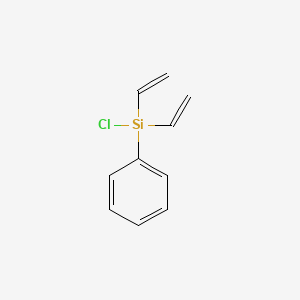
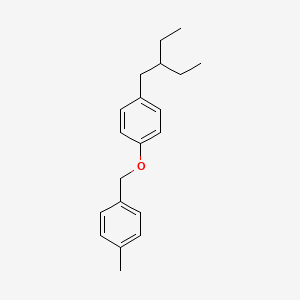
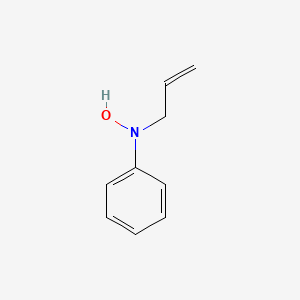
![3-[2-(Diethylamino)ethyl]-9H-xanthene-9-carboxylic acid](/img/structure/B14285527.png)
